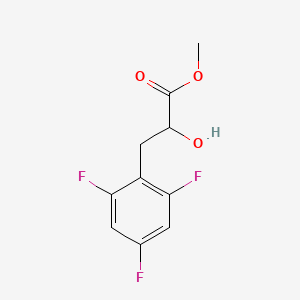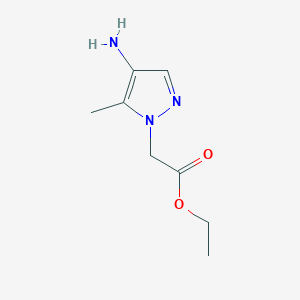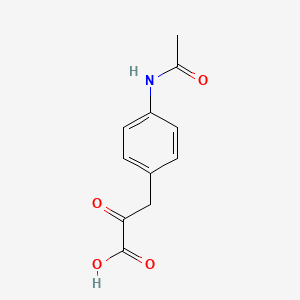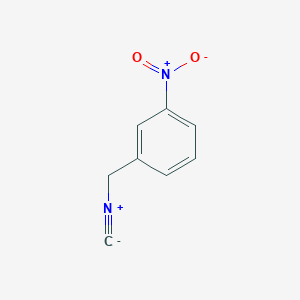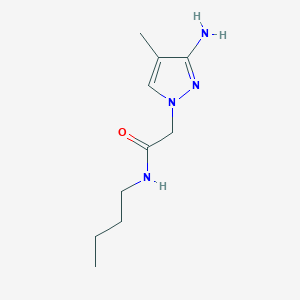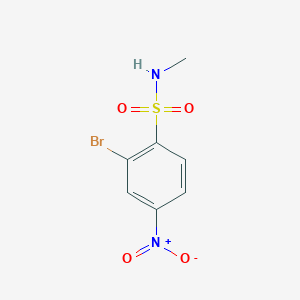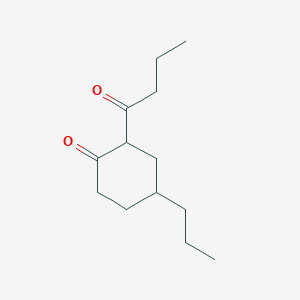
2-Butyryl-4-propylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyryl-4-propylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by the presence of a butyryl group at the second position and a propyl group at the fourth position on the cyclohexane ring. Cyclohexanones are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyryl-4-propylcyclohexan-1-one can be achieved through various synthetic routes. One common method involves the hydrogenation of lignin-based phenolics and diaryl ethers using supported metal catalysts. This process involves the conversion of eugenol to 4-n-propyl cyclohexanol, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation processes. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The use of supported metal catalysts, such as Ru/ZrO2 –La(OH)3, has been reported to achieve high selectivity and yield in the production of cyclohexanones .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyryl-4-propylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms onto the ring.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones.
Applications De Recherche Scientifique
2-Butyryl-4-propylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Butyryl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple cyclic ketone with a six-membered ring.
2-Butyrylcyclohexanone: Similar structure but lacks the propyl group.
4-Propylcyclohexanone: Similar structure but lacks the butyryl group.
Uniqueness
2-Butyryl-4-propylcyclohexan-1-one is unique due to the presence of both butyryl and propyl groups on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C13H22O2 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-butanoyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-5-10-7-8-13(15)11(9-10)12(14)6-4-2/h10-11H,3-9H2,1-2H3 |
Clé InChI |
MCGWOFGWDWPTFI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(=O)C(C1)C(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


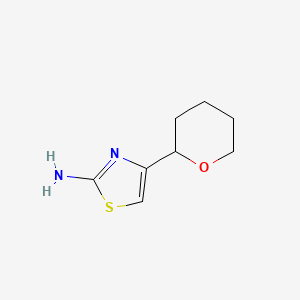

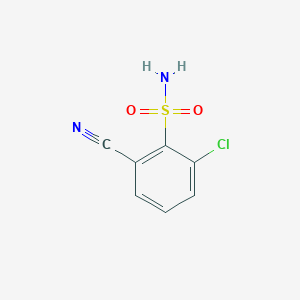
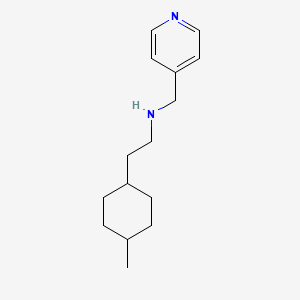
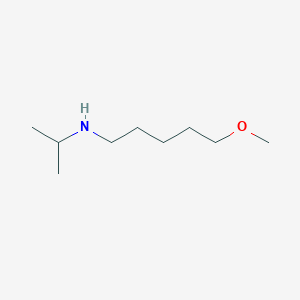
![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
